N-(3-cyanothiophen-2-yl)-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]acetamide

Catalog No.
S11199707
CAS No.
M.F
C18H17F3N4OS
M. Wt
394.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-cyanothiophen-2-yl)-2-[4-[3-(trifluoromethyl)...

Product Name

N-(3-cyanothiophen-2-yl)-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]acetamide

IUPAC Name

N-(3-cyanothiophen-2-yl)-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]acetamide

Molecular Formula

C18H17F3N4OS

Molecular Weight

394.4 g/mol

InChI

InChI=1S/C18H17F3N4OS/c19-18(20,21)14-2-1-3-15(10-14)25-7-5-24(6-8-25)12-16(26)23-17-13(11-22)4-9-27-17/h1-4,9-10H,5-8,12H2,(H,23,26)

InChI Key

ZYMGJUDELFYESJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(=O)NC2=C(C=CS2)C#N)C3=CC=CC(=C3)C(F)(F)F

N-(3-cyanothiophen-2-yl)-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]acetamide is a complex organic compound characterized by its unique structural features, including a thiophene ring, a cyanide group, and a trifluoromethyl-substituted phenyl moiety. The molecular formula of this compound is C17H18F3N3OS, and its molecular weight is approximately 367.4 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and may influence its biological activity, making it of interest in pharmaceutical research.

Typical for amides and aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The presence of the cyanothiophenyl group can participate in nucleophilic substitution reactions, where nucleophiles can attack the electrophilic carbon atom.
  • Hydrolysis: Under acidic or basic conditions, the acetamide group can be hydrolyzed to yield the corresponding carboxylic acid and amine.
  • Electrophilic Aromatic Substitution: The trifluoromethyl group can direct electrophiles to the ortho and para positions on the phenyl ring during electrophilic aromatic substitution reactions.

The synthesis of N-(3-cyanothiophen-2-yl)-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]acetamide can be achieved through multi-step organic synthesis methods, including:

  • Formation of Thiophene Derivative: The starting material can be synthesized via cyclization reactions involving appropriate precursors.
  • Introduction of Cyanide Group: The thiophene derivative can be reacted with a suitable cyanide source to introduce the cyanothiophen moiety.
  • Piperazine Coupling: A piperazine ring can be introduced through nucleophilic substitution or coupling reactions with activated halides.
  • Acetamide Formation: Finally, acetamide formation can be achieved through acylation reactions using acetic anhydride or acetyl chloride.

The potential applications of N-(3-cyanothiophen-2-yl)-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]acetamide include:

  • Pharmaceutical Development: Due to its structural properties, it may serve as a lead compound in drug discovery for conditions such as depression or cancer.
  • Material Science: Its unique electronic properties could be explored in the development of advanced materials or sensors.

Interaction studies involving N-(3-cyanothiophen-2-yl)-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]acetamide could focus on:

  • Protein Binding Studies: Understanding how this compound interacts with specific proteins could elucidate its mechanism of action.
  • Receptor Binding Assays: Investigating its affinity for neurotransmitter receptors could provide insights into its potential therapeutic effects.

Several compounds share structural similarities with N-(3-cyanothiophen-2-yl)-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]acetamide. Here are some notable examples:

Compound NameStructureUnique Features
2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamideStructureSimilar trifluoromethyl substitution; used in medicinal chemistry .
N-(4-Trifluoromethylphenyl)-N'-cyanoacetamidineStructureContains an amidine functional group; potential for different biological activity .
4-Amino-N-[3-(trifluoromethyl)phenyl]acetamideStructureAmino group offers different reactivity; explored for anti-inflammatory properties .

Uniqueness

N-(3-cyanothiophen-2-yl)-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]acetamide stands out due to its combination of a thiophene ring and a piperazine structure, which may confer unique pharmacological properties compared to other similar compounds. Its specific arrangement of functional groups allows for targeted interactions within biological systems, potentially leading to novel therapeutic applications.

XLogP3

3.9

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

394.10751684 g/mol

Monoisotopic Mass

394.10751684 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-08-2024

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